molecular formula C20H19NO4 B2954117 N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 915883-99-7

N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2954117
CAS No.: 915883-99-7
M. Wt: 337.375
InChI Key: GUPYRCUKWFFKOP-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Amine Coupling: The acid chloride is reacted with N-benzyl-N-ethylamine under basic conditions to form the desired carboxamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity. Scale-up processes also focus on cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

    6-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the benzyl and ethyl groups, resulting in different biological activities.

    N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the ethyl group, which may affect its binding affinity and specificity.

    N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the benzyl group, leading to variations in its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

N-benzyl-N-ethyl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-21(13-14-7-5-4-6-8-14)19(22)17-12-15-11-16(24-2)9-10-18(15)25-20(17)23/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPYRCUKWFFKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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